

solubility and dissolution kinetics of calcium aluminate

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Compound of Interest

Compound Name: Calcium aluminate

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An In-depth Technical Guide to the Solubility and Dissolution Kinetics of **Calcium Aluminate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and dissolution kinetics of **calcium aluminate**, a material of significant interest in various scientific and industrial fields, including specialized construction, dental applications, and as a component in certain drug delivery systems. This document outlines the fundamental principles governing the dissolution of **calcium aluminate** phases, details the experimental protocols for their characterization, and presents quantitative data to support further research and development.

Introduction to Calcium Aluminate Chemistry

Calcium aluminate cements (CACs), also known as high-alumina cements (HAC), are primarily composed of hydraulic **calcium aluminates**.^[1] Unlike Portland cement, which is based on calcium silicates, CACs derive their properties from the reaction of **calcium aluminate** phases with water. The main anhydrous phases in CACs include Monocalcium Aluminate (CaAl_2O_4 or CA), Dicalcium Aluminate ($\text{Ca}_2\text{Al}_2\text{O}_4$ or C_2A), and Mayenite ($\text{Ca}_{12}\text{Al}_{14}\text{O}_{33}$ or C_{12}A_7).^[2]

The hydration of these phases is a complex process that dictates the material's setting time, strength development, and long-term stability. This process is broadly understood to occur in three main stages:

- Dissolution: Anhydrous **calcium aluminate** grains dissolve upon contact with water, releasing calcium (Ca^{2+}) and aluminate ($[\text{Al}(\text{OH})_4]^-$) ions into the solution.[\[1\]](#)
- Nucleation (Dormant Period): The solution becomes supersaturated with these ions. During this induction period, the ion concentration remains relatively constant as nucleation of hydrated phases begins.[\[1\]](#)
- Precipitation and Growth: Hydrated **calcium aluminate** phases precipitate from the solution, leading to the setting and hardening of the cement. This is an exothermic process.[\[1\]](#)

The nature of the hydrated products is highly dependent on temperature. The primary hydrated phases include:

- $\text{CaO} \cdot \text{Al}_2\text{O}_3 \cdot 10\text{H}_2\text{O}$ (CAH_{10}): A metastable hexagonal phase that typically forms at temperatures below 20°C .[\[1\]](#)
- $2\text{CaO} \cdot \text{Al}_2\text{O}_3 \cdot 8\text{H}_2\text{O}$ (C_2AH_8): Another metastable hexagonal phase that forms in the intermediate temperature range of 21°C to 30°C .[\[1\]](#)
- $3\text{CaO} \cdot \text{Al}_2\text{O}_3 \cdot 6\text{H}_2\text{O}$ (C_3AH_6): A stable cubic phase (hydrogarnet) that is the least soluble and forms at higher temperatures.[\[1\]](#)
- $\text{Al}(\text{OH})_3$ (AH_3): Gibbsite, an alumina trihydrate, which can also precipitate as an amorphous gel.

Over time and/or at elevated temperatures, the metastable CAH_{10} and C_2AH_8 phases can convert to the more stable C_3AH_6 phase. This "conversion" can lead to an increase in porosity and a reduction in mechanical strength.[\[1\]](#)

Data Presentation

The following tables summarize key quantitative data related to the solubility and dissolution kinetics of **calcium aluminate** phases.

Table 1: Major Anhydrous and Hydrated Calcium Aluminate Phases

Phase Name	Chemical Formula	Cement Notation	Crystal System	Molar Mass (g/mol)
Monocalcium Aluminate	CaAl_2O_4	CA	Monoclinic	158.04
Dicalcium Aluminate	$\text{Ca}_2\text{Al}_2\text{O}_4$	C ₂ A	Orthorhombic	214.12
Mayenite	$\text{Ca}_{12}\text{Al}_{14}\text{O}_{33}$	C ₁₂ A ₇	Cubic	1386.88
Monocalcium Aluminate Decahydrate	$\text{CaO} \cdot \text{Al}_2\text{O}_3 \cdot 10\text{H}_2\text{O}$	CAH ₁₀	Hexagonal	338.22
Dicalcium Aluminate Octahydrate	$2\text{CaO} \cdot \text{Al}_2\text{O}_3 \cdot 8\text{H}_2\text{O}$	C ₂ AH ₈	Hexagonal	294.24
Tricalcium Aluminate Hexahydrate	$3\text{CaO} \cdot \text{Al}_2\text{O}_3 \cdot 6\text{H}_2\text{O}$	C ₃ AH ₆	Cubic	378.33

Table 2: Thermodynamic Data for Calcium Aluminate Hydrates

Phase	Log Ksp (25 °C)	Enthalpy of Formation (kJ/mol)	Gibbs Free Energy of Formation (kJ/mol)	Entropy (J/mol·K)
CAH ₁₀	-30.0 ± 1.0	-5540 ± 10	-4850 ± 10	750 ± 20
C ₂ AH ₈	-26.0 ± 1.0	-5250 ± 10	-4600 ± 10	650 ± 20
C ₃ AH ₆	-33.5 ± 1.0	-6400 ± 10	-5600 ± 10	450 ± 20
Gibbsite (AH ₃)	-10.0 ± 0.5	-1293 ± 1	-1155 ± 1	68.4 ± 0.2

Note: Thermodynamic data is sourced from the CEMDATA18 database and may vary slightly between different thermodynamic databases.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Dissolution Kinetics Data

Phase	Condition	Dissolution Rate	Reference
AFm-Cl (Hydrated Calcium Aluminate)	pH 9.2 - 13, Room Temperature	$\log R \text{ (mol m}^{-2} \text{ s}^{-1}) = -9.23 \pm 0.18$	[8]
Monocalcium Aluminate (CA)	Initial dissolution in water	Qualitatively rapid	[2][9]
Dicalcium Aluminate (CA ₂)	In metallurgical slag at 1550 °C	Rate enhanced by increased temperature and decreased slag viscosity	[10][11]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the solubility and dissolution kinetics of **calcium aluminate**.

Isothermal Calorimetry

Objective: To measure the heat evolution during the hydration of **calcium aluminate** cement, providing insights into the kinetics of the dissolution and precipitation reactions.

Methodology:[12][13][14][15][16]

- Sample Preparation:
 - Precisely weigh a known amount of **calcium aluminate** cement powder (e.g., 5-10 grams) into a sample vial.
 - Separately, measure the required amount of deionized water to achieve a specific water-to-cement ratio (e.g., 0.4).
 - Equilibrate both the cement powder and water to the desired reaction temperature (e.g., 25°C) in a temperature-controlled environment for at least 24 hours.
- Mixing:

- Inject the water into the vial containing the cement powder.
- Immediately and vigorously mix the paste for a standardized duration (e.g., 30-60 seconds) to ensure homogeneity.
- Measurement:
 - Quickly place the sealed sample vial into the isothermal calorimeter.
 - Place a reference vial containing an inert material with a similar heat capacity (e.g., sand or an aged cement paste) into the reference chamber of the calorimeter.
 - Record the heat flow (in milliwatts) as a function of time. The data acquisition should begin as soon as the sample is placed in the calorimeter.
- Data Analysis:
 - Normalize the heat flow data by the mass of the cement to obtain the specific heat flow (mW/g).
 - Integrate the specific heat flow curve over time to calculate the cumulative heat of hydration (J/g).
 - Analyze the resulting heat flow curve to identify the different stages of hydration (initial dissolution, dormant period, and main hydration peak).

Quantitative X-ray Diffraction (QXRD) with Rietveld Refinement

Objective: To identify and quantify the crystalline phases present in a **calcium aluminate** cement sample at different stages of hydration.

Methodology:[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Sample Preparation:
 - Prepare a series of cement paste samples with a defined water-to-cement ratio.

- At specific time intervals (e.g., 1 hour, 6 hours, 24 hours, etc.), stop the hydration process by solvent exchange (e.g., with isopropanol) followed by drying (e.g., vacuum drying).
- Grind the dried sample to a fine powder (typically $< 10\ \mu\text{m}$) to minimize preferred orientation effects.
- For quantification of amorphous content, an internal standard (e.g., corundum or zincite) of a known weight percentage is added and thoroughly mixed with the sample.
- Data Collection:
 - Mount the powdered sample in a sample holder.
 - Collect the X-ray diffraction pattern over a specified 2θ range (e.g., $5\text{--}70^\circ$) using a diffractometer with a known radiation source (e.g., $\text{Cu K}\alpha$).
- Rietveld Refinement:
 - Use a suitable software package for Rietveld analysis (e.g., GSAS, FullProf, TOPAS).
 - Input the collected diffraction data and the crystal structure information files (CIFs) for all expected crystalline phases.
 - Refine the scale factors, lattice parameters, peak shape parameters, and other relevant parameters to achieve the best fit between the calculated and observed diffraction patterns.
- Data Analysis:
 - The refined scale factors are used to calculate the weight percentage of each crystalline phase in the sample.
 - If an internal standard was used, the amorphous content can be quantified.

Pore Solution Analysis by ICP-OES

Objective: To determine the ionic composition of the aqueous phase in a hydrating **calcium aluminate** cement paste.

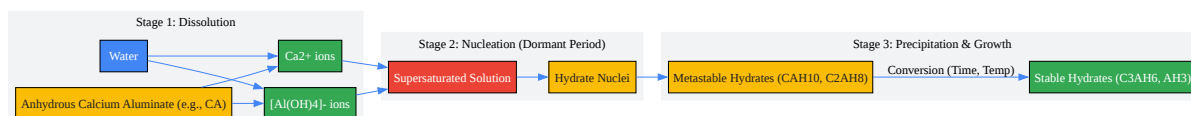
Methodology:[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Pore Solution Expression:
 - Prepare a cement paste with a specific water-to-cement ratio.
 - At desired time points, place the paste into a high-pressure die and apply pressure (typically in the range of 100-500 MPa) to express the pore solution.
 - Collect the expressed solution using a syringe and immediately filter it through a fine-pored filter (e.g., 0.45 μm) to remove any solid particles.
- Sample Preparation for ICP-OES:
 - Immediately after filtration, dilute an aliquot of the pore solution with deionized water and acidify it (e.g., with nitric acid) to prevent precipitation of dissolved species. The dilution factor should be chosen to bring the elemental concentrations within the linear range of the ICP-OES instrument.
- ICP-OES Analysis:
 - Calibrate the Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) using a series of standard solutions of known concentrations for the elements of interest (e.g., Ca, Al, Na, K, Si, S).
 - Analyze the prepared pore solution samples to determine the concentrations of the dissolved elements.
- Data Analysis:
 - Correct the measured concentrations for the dilution factor to obtain the actual ionic concentrations in the pore solution.
 - The data can be used to calculate the degree of supersaturation with respect to various hydrated phases.

Mandatory Visualizations

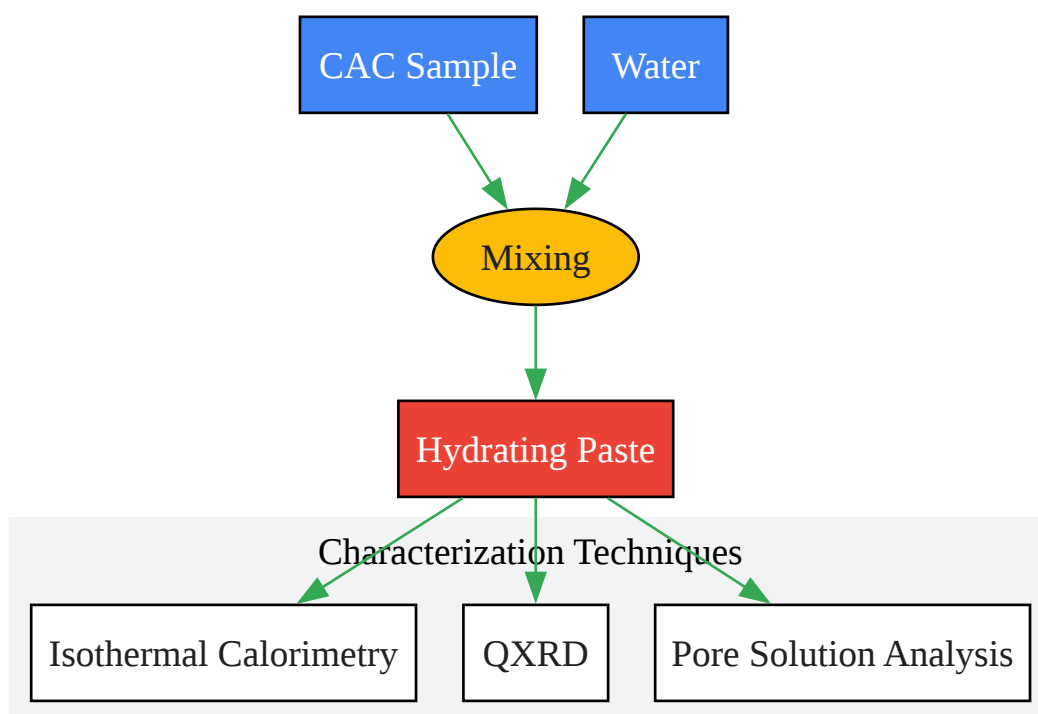
Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the dissolution and hydration of **calcium aluminate**.



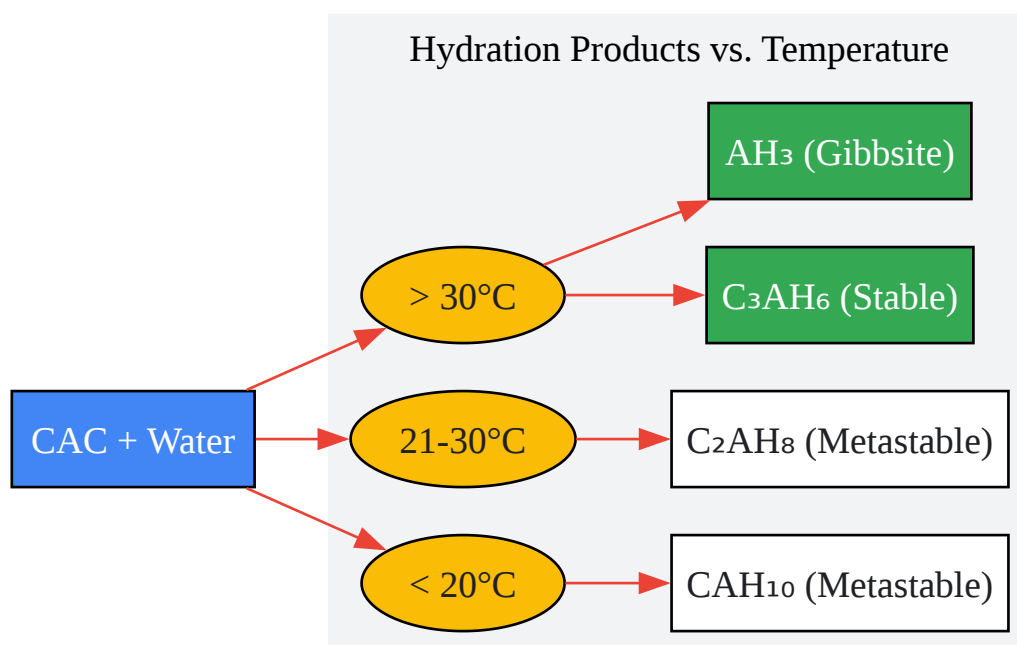
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Caption: The three-stage hydration process of **calcium aluminate**.



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Caption: Experimental workflow for characterizing **calcium aluminate** hydration.



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Caption: Temperature dependence of **calcium aluminate** hydrate formation.

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